molecular formula C11H15NO B8619557 Phenylbutyl formamide

Phenylbutyl formamide

Cat. No. B8619557
M. Wt: 177.24 g/mol
InChI Key: FSDTVSVBONVQBJ-UHFFFAOYSA-N
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Patent
US09096505B2

Procedure details

A mixture of phenylbutyl formamide (g, 1.5 mmol), triethylamine (6.4 mmol), 4 Å molecular sieves (g), triphosgene (0.8 mmol), and selenium powder (3.0 mmol) in CH2Cl2 was refluxed and worked up as mentioned for 2a. The crude residue thus obtained was purified by silica gel column chromatography (EtOAc/hexanes 2:98) to give 0.96 g (95%) of 2c as an oil. 1H NMR (CDCl3) δ 1.74-1.76 (m, 4H), 2.66 (t, 2H, J=6.6 Hz), 3.60 (t, 2H, J=5.6 Hz), 7.15-7.32 (m, 5H); HRMS (EI) calcd for C11H13NSe, 239.0208. found, 239.0211.
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Quantity
6.4 mmol
Type
reactant
Reaction Step One
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.8 mmol
Type
reactant
Reaction Step One
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][NH:11][CH:12]=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N(CC)CC)C.ClC(Cl)(OC(=O)OC(Cl)(Cl)Cl)Cl.[Se].C(N=C=[Se:43])C1C=CC=CC=1>C(Cl)Cl>[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][N:11]=[C:12]=[Se:43])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |^3:32|

Inputs

Step One
Name
Quantity
1.5 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)CCCCNC=O
Name
Quantity
6.4 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.8 mmol
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
3 mmol
Type
reactant
Smiles
[Se]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
2a
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N=C=[Se]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
CUSTOM
Type
CUSTOM
Details
The crude residue thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (EtOAc/hexanes 2:98)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCCN=C=[Se]
Measurements
Type Value Analysis
AMOUNT: MASS 0.96 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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